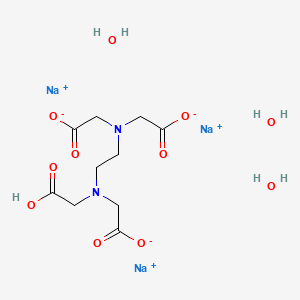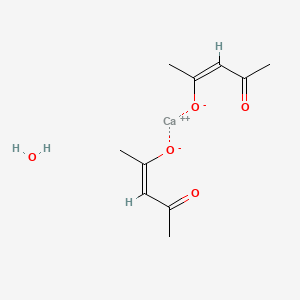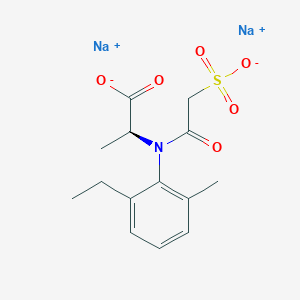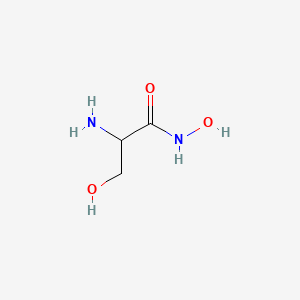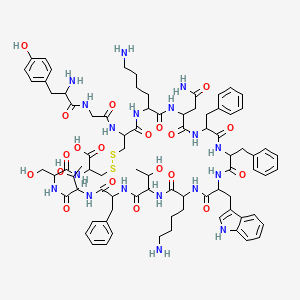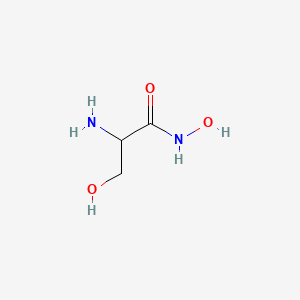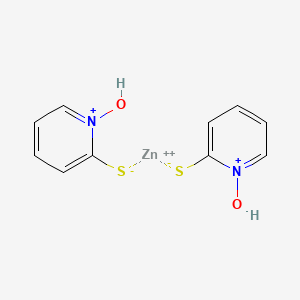
(1,2-13C2)dec-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-13C2)dec-1-yne is a compound with the molecular formula C10H18, where two carbon atoms in the alkyne group are labeled with the stable isotope carbon-13. This compound is a labeled analogue of 1-decyne, a terminal alkyne. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)dec-1-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH2) to form the acetylide anion. This anion then reacts with a carbon-13 labeled alkyl halide, such as 1-bromo-13C2-octane, to form this compound .
Industrial Production Methods
The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-13C2)dec-1-yne undergoes various chemical reactions typical of terminal alkynes:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation can convert it to decane.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used.
Reduction: Catalysts such as platinum (Pt) or palladium (Pd) are employed.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH2) are common reagents
Major Products
Wissenschaftliche Forschungsanwendungen
(1,2-13C2)dec-1-yne is widely used in scientific research due to its stable isotope labeling:
Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in environmental analysis .
Wirkmechanismus
The mechanism by which (1,2-13C2)dec-1-yne exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for the detailed study of molecular structures and dynamics. In metabolic studies, the labeled carbon atoms enable the tracing of metabolic pathways, providing insights into biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decyne: The unlabeled analogue of (1,2-13C2)dec-1-yne.
Octylacetylene-1,2-13C2: Another carbon-13 labeled alkyne.
n-Octylacetylene-1,2-13C2: Similar in structure but with different labeling positions
Uniqueness
The primary uniqueness of this compound lies in its carbon-13 labeling, which makes it invaluable for NMR spectroscopy and metabolic studies. This labeling provides a distinct advantage over unlabeled compounds by allowing for more precise and detailed analysis.
Eigenschaften
CAS-Nummer |
1173021-84-5 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
140.24 g/mol |
IUPAC-Name |
(1,2-13C2)dec-1-yne |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3/i1+1,3+1 |
InChI-Schlüssel |
ILLHQJIJCRNRCJ-ZKDXJZICSA-N |
Isomerische SMILES |
CCCCCCCC[13C]#[13CH] |
Kanonische SMILES |
CCCCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


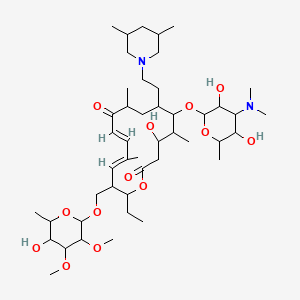
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)

